![molecular formula C13H10N2 B14493583 2-Methylbenzo[h][1,6]naphthyridine CAS No. 63481-95-8](/img/structure/B14493583.png)
2-Methylbenzo[h][1,6]naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbenzo[h][1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused ring structure, which includes two nitrogen atoms. The presence of a methyl group at the 2-position of the benzo[h][1,6]naphthyridine core adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[h][1,6]naphthyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminonicotinaldehyde with a suitable alkyne in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and a base like diethylamine (Et2NH). This reaction proceeds through a hydroamination followed by a Friedländer condensation to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
2-Methylbenzo[h][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at specific positions on the naphthyridine ring.
科学研究应用
2-Methylbenzo[h][1,6]naphthyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methylbenzo[h][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as protein kinases or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
1,5-Naphthyridine: Known for its applications in medicinal chemistry and its unique reactivity compared to other naphthyridines.
Dinaphthonaphthyridines: A class of compounds with potent antioxidant and anticancer activities, structurally related to 2-Methylbenzo[h][1,6]naphthyridine.
Uniqueness
This compound is unique due to its specific methyl substitution at the 2-position, which influences its reactivity and biological activity
属性
CAS 编号 |
63481-95-8 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-methylbenzo[h][1,6]naphthyridine |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-10-8-14-12-5-3-2-4-11(12)13(10)15-9/h2-8H,1H3 |
InChI 键 |
WVUMQYBLKVVJOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
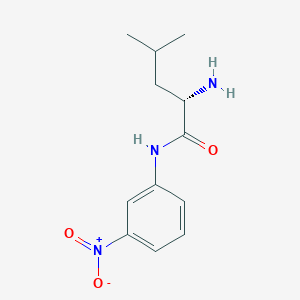
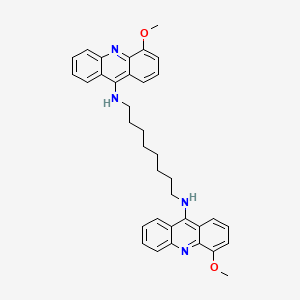
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)


![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
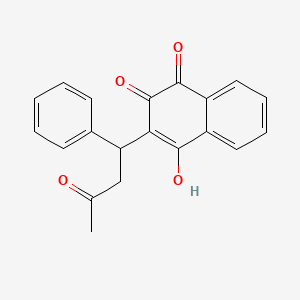

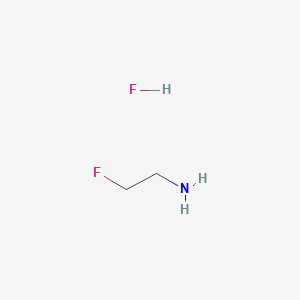
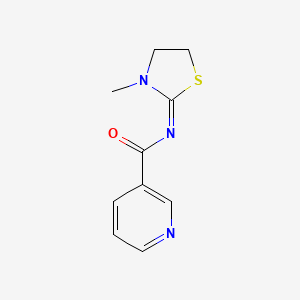

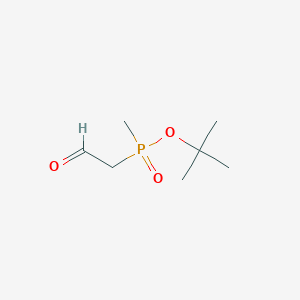
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
